molecular formula C7H7ClO4S2 B2912834 Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate CAS No. 1565929-24-9

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate

Cat. No.: B2912834
CAS No.: 1565929-24-9
M. Wt: 254.7
InChI Key: QVOZELKMBWWEJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate typically involves the chlorosulfonation of methyl 5-methylthiophene-2-carboxylate. The reaction is carried out under controlled conditions using chlorosulfonic acid as the chlorosulfonating agent . The reaction proceeds as follows:

    Starting Material: Methyl 5-methylthiophene-2-carboxylate

    Reagent: Chlorosulfonic acid (ClSO3H)

    Conditions: The reaction is conducted at a low temperature to prevent decomposition and ensure selective chlorosulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Derivatives: Formed from substitution with alcohols.

    Sulfone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate is unique due to the specific positioning of the chlorosulfonyl group, which influences its reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOZELKMBWWEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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